methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate is a heterocyclic compound that features a benzotriazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an ester, followed by cyclization to form the benzotriazole ring. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
- 4,5,6,7-Tetrahydro-1H-benzotriazole
- Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate
- 6-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ester functional group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h5H,2-4H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAGARHMLCEWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=NNN=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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